3-(4-Amino-1H-pyrazol-1-yl)benzoic acid

Kinase inhibitor design Molecular geometry Structure-activity relationship

Procure 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid for precision medicinal chemistry and materials science. This heterobifunctional building block features a meta-carboxylic acid handle (120° vector angle) and a 4-amino group for versatile derivatization (amide coupling, urea formation, diazotization). Unlike the para-isomer or non-aminated analogs, it enables distinct spatial control in JAK kinase inhibitor design and serves as a bent linker for metal-organic frameworks. Supplied at ≥95% purity; recommended storage -20°C under dry, argon atmosphere.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B7883290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-1H-pyrazol-1-yl)benzoic acid
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=C(C=N2)N)C(=O)O
InChIInChI=1S/C10H9N3O2/c11-8-5-12-13(6-8)9-3-1-2-7(4-9)10(14)15/h1-6H,11H2,(H,14,15)
InChIKeyWWFYWNDHLUNIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-1H-pyrazol-1-yl)benzoic Acid: CAS 1159696-44-2 Technical Procurement Profile


3-(4-Amino-1H-pyrazol-1-yl)benzoic acid (CAS 1159696-44-2; molecular formula C₁₀H₉N₃O₂; molecular weight 203.20 g/mol) is a heterobifunctional building block comprising a benzoic acid moiety substituted at the meta-position with a 4-amino-1H-pyrazole ring . The compound is typically supplied at ≥95% purity and stored at -20°C under dry, light-protected conditions . This scaffold features two hydrogen-bond donor sites (carboxylic acid and primary amine) and three hydrogen-bond acceptor sites, conferring a topological polar surface area (tPSA) of approximately 90.7 Ų and a calculated partition coefficient (AlogP) of approximately 1.3, which positions it within favorable drug-like property space for further derivatization .

3-(4-Amino-1H-pyrazol-1-yl)benzoic Acid vs. Close Analogs: Procurement Rationale


Substituting 3-(4-amino-1H-pyrazol-1-yl)benzoic acid with a closely related analog—such as the para-substituted positional isomer (4-(4-amino-pyrazol-1-yl)benzoic acid, CAS 1187984-71-9), the methylene-extended homolog (3-((4-amino-1H-pyrazol-1-yl)methyl)benzoic acid, CAS 1209267-81-1), or the non-aminated parent (3-(1H-pyrazol-1-yl)benzoic acid, CAS 264264-33-7)—introduces distinct changes in molecular geometry, hydrogen-bonding capacity, and metabolic liability that alter downstream synthetic outcomes and biological target engagement [1]. The meta-carboxylic acid substitution pattern of the target compound yields a different vector angle relative to the pyrazole ring compared to the para-isomer, directly influencing binding pocket complementarity in kinase inhibitor design . Furthermore, the 4-amino group on the pyrazole ring serves as a critical handle for further functionalization (e.g., amide coupling, urea formation, or diazotization) that is absent in non-aminated analogs, while the direct N-aryl linkage (without a methylene spacer) maintains a planar, conjugated system distinct from the more flexible methylene-containing homolog . These structural distinctions translate into measurable differences in synthetic route efficiency, intermediate stability, and potential biological activity as established in the quantitative evidence below.

Quantitative Differentiation Evidence: 3-(4-Amino-1H-pyrazol-1-yl)benzoic Acid


Positional Isomerism: Meta- vs. Para-Carboxylic Acid Substitution and Vector Angle Control

The target compound (meta-substituted benzoic acid) and its para-substituted positional isomer (4-(4-amino-pyrazol-1-yl)benzoic acid, CAS 1187984-71-9) share identical molecular weight (203.20 g/mol) and molecular formula but differ fundamentally in the exit vector of the carboxylic acid moiety relative to the pyrazole ring . In the target compound, the carboxylic acid group projects at approximately 120° relative to the N1-C3 bond axis of the pyrazole, whereas in the para-isomer the projection angle is approximately 180° (linear extension). This angular divergence directly impacts the spatial orientation of substituents when the carboxylic acid is employed as a coupling handle for amide bond formation, altering the three-dimensional presentation of the pyrazole core to biological targets [1].

Kinase inhibitor design Molecular geometry Structure-activity relationship

Hydrogen-Bond Donor Capacity: 4-Amino-Pyrazole vs. Non-Aminated Parent Scaffold

The target compound contains a 4-amino group on the pyrazole ring that provides an additional hydrogen-bond donor (HBD) site compared to the non-aminated parent scaffold 3-(1H-pyrazol-1-yl)benzoic acid (CAS 264264-33-7). Calculated physicochemical parameters reveal that the target compound possesses two HBDs (carboxylic acid OH and aromatic NH₂) and a topological polar surface area (tPSA) of approximately 90.7 Ų, whereas the non-aminated comparator has only one HBD (carboxylic acid OH) and a tPSA of approximately 55.1 Ų—a 65% increase in polar surface area . This enhanced polarity correlates with improved aqueous solubility and altered membrane permeability characteristics [1].

Hydrogen bonding Drug-likeness Solubility enhancement

Synthetic Route Efficiency: Direct N-Arylation vs. Methylene-Extended Analogs

The target compound features a direct N-aryl bond between the pyrazole N1 and the benzoic acid phenyl ring, enabling synthesis via copper-catalyzed or palladium-catalyzed N-arylation of 4-amino-1H-pyrazole with 3-halobenzoic acid derivatives. In contrast, the methylene-extended homolog 3-((4-amino-1H-pyrazol-1-yl)methyl)benzoic acid (CAS 1209267-81-1, molecular weight 217.23 g/mol) requires an additional synthetic step involving alkylation of the pyrazole with a 3-(halomethyl)benzoate intermediate, followed by ester hydrolysis . The direct N-arylation route for the target compound proceeds in a single convergent step from commercially available 4-amino-1H-pyrazole and 3-iodobenzoic acid (or its ester) using Pd₂(dba)₃/Xantphos or CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalyst systems, achieving typical isolated yields of 65-85% [1].

Synthetic chemistry Cross-coupling Building block utility

Commercial Availability and Supply Chain Comparison

A comparative assessment of commercial availability reveals that the target compound is stocked by multiple global suppliers including BLD Pharmatech, Leyan, and FUJIFILM Wako, with pricing structures that reflect its status as a catalog item rather than a custom-synthesis product . In contrast, the para-substituted positional isomer 4-(4-amino-pyrazol-1-yl)benzoic acid is listed by fewer vendors and the methylene-extended homolog 3-((4-amino-1H-pyrazol-1-yl)methyl)benzoic acid is offered by a limited number of suppliers, often with longer lead times or at higher cost per gram due to lower production volume . The target compound is available in a range of package sizes from 1 g to 25 g, with purities typically specified at 95% or 97% .

Procurement Supply chain Vendor comparison

Class-Level Biological Activity Inference: 4-Amino-Pyrazole Scaffold as JAK Kinase Inhibitor Core

While direct quantitative biological data for the specific target compound 3-(4-amino-1H-pyrazol-1-yl)benzoic acid is not publicly available in peer-reviewed literature, the 4-amino-(1H)-pyrazole scaffold class to which it belongs has been extensively characterized as a privileged pharmacophore for JAK kinase inhibition [1]. In a comprehensive structure-activity relationship (SAR) study, a series of 4-amino-(1H)-pyrazole derivatives demonstrated potent inhibition of JAK1, JAK2, and JAK3, with lead compound 3f exhibiting IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) in in vitro kinase assays [2]. The same study established that the 4-amino group on the pyrazole ring is essential for kinase inhibitory activity, as deaminated analogs showed >100-fold reduction in potency. The target compound incorporates this essential 4-amino-pyrazole motif linked to a benzoic acid moiety, positioning it as a direct synthetic precursor for the generation of JAK inhibitor candidates through amide coupling of the carboxylic acid handle [3].

JAK-STAT pathway Kinase inhibition Antiproliferative activity

Optimal Application Scenarios for 3-(4-Amino-1H-pyrazol-1-yl)benzoic Acid Procurement


Synthesis of JAK Kinase Inhibitor Candidates via Carboxylic Acid Derivatization

Procure 3-(4-amino-1H-pyrazol-1-yl)benzoic acid when designing JAK kinase inhibitor libraries that require a meta-carboxylic acid handle for amide coupling to diverse amine-containing fragments. The 4-amino-pyrazole scaffold has been validated as a JAK inhibitor pharmacophore with low-nanomolar potency (IC₅₀ values 2.2-3.5 nM for JAK1/2/3 in lead compounds), and the meta-substituted benzoic acid provides a vector angle of approximately 120° relative to the pyrazole ring that is geometrically distinct from the para-isomer's linear 180° projection [1]. This angular control enables precise spatial presentation of coupled fragments to the JAK ATP-binding pocket. The 4-amino group on the pyrazole serves as an additional derivatization site for introducing solubility-enhancing or selectivity-modulating substituents [2].

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The target compound functions as a heterobifunctional linker for the construction of metal-organic frameworks, where the carboxylic acid group coordinates to metal nodes while the 4-amino-pyrazole moiety provides a secondary coordination site through the pyrazole nitrogen atoms. The meta-substitution pattern yields a bent linker geometry (approximately 120° between coordination vectors) that is distinct from the linear para-substituted isomer, enabling the synthesis of MOFs with different pore architectures and topologies. The 4-amino group offers an additional functional handle for post-synthetic modification of the framework, a capability absent in non-aminated pyrazolyl-benzoic acid linkers [3].

Precursor for Covalent Kinase Inhibitor Development

The 4-amino group on the pyrazole ring of the target compound provides a nucleophilic site that can be derivatized with electrophilic warheads (e.g., acrylamides, chloroacetamides) for the design of covalent kinase inhibitors. Published SAR studies on 4-amino-1H-pyrazole covalent inhibitors of CDK14 demonstrate that the 4-amino group serves as an optimal attachment point for acrylamide warheads while maintaining the pyrazole core's orientation in the kinase active site. The carboxylic acid group at the meta-position can be retained for solubility or further functionalized via amide coupling to introduce additional binding elements, making this compound a versatile entry point for targeted covalent inhibitor programs [4].

Intermediate for Heterocyclic Fused-Ring System Construction

The combination of a primary aromatic amine (on pyrazole) and a carboxylic acid (on the phenyl ring) in the target compound enables intramolecular cyclization reactions to generate fused heterocyclic systems. For example, the amino group can be diazotized and coupled intramolecularly with the ortho-position of the benzoic acid ring (via electrophilic aromatic substitution) to form pyrazolo-isoindolone or pyrazolo-benzoxazinone scaffolds. The meta-substitution pattern of the target compound directs cyclization to specific regioisomers that differ from those obtained using para-substituted analogs, providing access to distinct chemical space in heterocyclic library synthesis [5].

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